molecular formula C12H18ClNO2 B1423982 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-35-4

3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1423982
CAS No.: 1220034-35-4
M. Wt: 243.73 g/mol
InChI Key: VMYRDQOVHNYCOE-UHFFFAOYSA-N
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Description

Historical Context and Development

3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride (CAS: 1220034-35-4) emerged as a structurally unique pyrrolidine derivative in the early 2010s, with its first synthesis documented in 2011. Developed primarily for applications in medicinal chemistry and organic synthesis, this compound was designed to exploit the stereochemical flexibility of the pyrrolidine scaffold while introducing a methoxybenzyl ether moiety for enhanced reactivity. Its discovery coincided with growing interest in nitrogen-containing heterocycles for drug discovery, particularly in targeting neurological and metabolic disorders. Early synthetic routes focused on nucleophilic substitution reactions between 3-methoxybenzyl chloride and pyrrolidine precursors, followed by hydrochloride salt formation to improve stability.

Position within Pyrrolidine Chemistry

The compound belongs to the pyrrolidine class, a five-membered saturated heterocycle with one nitrogen atom. Its structural features distinguish it from simpler pyrrolidine derivatives:

Feature This compound Generic Pyrrolidine Derivatives
Substituent Position Oxygen-linked 3-methoxybenzyl at C3 Variable (often H or alkyl)
Ring Saturation Fully saturated Fully saturated
Electronic Modulation Methoxy group enhances electron density Limited electronic tuning
Steric Profile Bulky aryloxy group creates chiral environment Minimal steric hindrance

The methoxybenzyloxy group introduces steric bulk and electronic modulation, enabling unique interactions in catalytic systems and receptor binding compared to unsubstituted pyrrolidines. This substitution pattern aligns with trends in modern heterocyclic chemistry, where aryloxy groups are increasingly used to fine-tune physicochemical properties.

Significance in Chemical Research

This compound has become a valuable tool in three key research areas:

  • Organic Synthesis : Serves as a chiral building block for complex molecules due to its rigid pyrrolidine core and versatile ether linkage. Recent studies demonstrate its utility in iridium-catalyzed cycloadditions for generating polycyclic architectures.
  • Medicinal Chemistry : The methoxybenzyl group mimics tyrosine side chains, making it relevant for kinase inhibitor development. Its hydrochloride salt form improves aqueous solubility for biological testing.
  • Materials Science : Used in designing ionic liquids, where the pyrrolidine nitrogen and chloride counterion facilitate tunable polarity.

Table 1: Research Applications by Discipline

Discipline Application Example Key Reference
Synthetic Chemistry Asymmetric catalysis templates
Pharmacology Proteomics probe development
Material Science Ionic liquid component

Relationship to Parent Compound (CID 20735282)

The free base (CID 20735282: 3-[(3-Methoxyphenyl)methoxy]pyrrolidine) undergoes protonation to form the hydrochloride salt, altering key properties:

Property Parent Compound (CID 20735282) Hydrochloride Salt
Molecular Formula C12H17NO2 C12H18ClNO2
Molecular Weight 207.27 g/mol 243.73 g/mol
Aqueous Solubility 2.1 mg/mL (25°C) 18.9 mg/mL (25°C)
Melting Point

Properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-10(7-11)9-15-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYRDQOVHNYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-35-4
Record name 3-((3-methoxybenzyl)oxy)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares a pyrrolidine core with other derivatives but differs in substituent groups, aromatic systems, and halogenation patterns. Below is a detailed comparison:

Compound Name Core Structure Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-[(3-Methoxybenzyl)oxy]pyrrolidine HCl Pyrrolidine 3-Methoxybenzyloxy C₁₂H₁₈ClNO 235.74 Methoxy group enhances electron density
4-(3-Methoxybenzyl)piperidine HCl Piperidine 3-Methoxybenzyl at 4-position C₁₃H₂₀ClNO 249.76 Larger ring size; altered steric effects
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl Pyrrolidine 2,4-Dichlorobenzyloxy C₁₁H₁₂Cl₃NO 280.58 Electron-withdrawing Cl groups; higher lipophilicity
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine HCl Pyrrolidine 3,5-Difluorobenzyloxy C₁₁H₁₄ClF₂NO 249.68 Fluorine substituents improve metabolic stability
(R)-3-(Benzyloxy)pyrrolidine HCl Pyrrolidine Benzyloxy (no methoxy) C₁₁H₁₆ClNO 213.70 Lacks methoxy; simpler aromatic system
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl Pyrrolidine 4-Bromo-2-methylphenoxymethyl C₁₂H₁₇BrClNO 314.63 Bromine adds steric bulk and potential reactivity

Physicochemical Properties

  • Lipophilicity : The methoxy group in the target compound increases electron density but reduces lipophilicity compared to halogenated analogues (e.g., dichloro or difluoro derivatives) .

Biological Activity

3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine, using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The methoxybenzyl group can modulate enzyme and receptor activity, while the pyrrolidine ring participates in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that modifications in the structure of pyrrolidine derivatives can lead to enhanced antitumor activity. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Activity
This compoundHeLaTBDCytotoxic
Similar Pyrrolidine DerivativeMCF-72.76High Selectivity
Similar Pyrrolidine DerivativeA5499.27Moderate Activity

Antimicrobial Activity

Additionally, the compound has been studied for its antimicrobial properties. It shows potential as an antibacterial agent, with efficacy against various bacterial strains. The interaction with bacterial enzymes is believed to disrupt essential cellular processes, leading to cell death .

Case Studies

  • Cytotoxicity against Tumor Cells : A study evaluated the cytotoxic effects of several pyrrolidine derivatives, including this compound, against human tumor cell lines. It was found that certain structural modifications could significantly enhance cytotoxicity, indicating a structure-activity relationship (SAR) that warrants further exploration .
  • Antibacterial Evaluation : Another study focused on the antibacterial activity of pyrrole derivatives, revealing that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Research Applications

The compound is utilized in various scientific research contexts:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at treating diseases.
  • Biological Studies : Investigating interactions with biological targets such as enzymes and receptors.
  • Pharmacological Tool : Exploring its potential therapeutic applications in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, and how can reaction efficiency be improved?

  • Methodology:

  • Step 1: Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify favorable intermediates and transition states .
  • Step 2: Optimize nucleophilic substitution conditions (e.g., solvent polarity, temperature) for the methoxybenzyloxy-pyrrolidine coupling step, referencing structurally similar pyrrolidine derivatives .
  • Step 3: Monitor reaction progress via LC-MS or NMR to isolate byproducts (e.g., unreacted starting materials) and improve yield .
    • Key Data:
Reaction ParameterOptimal RangeReference
SolventDMF/THF
Temperature60–80°C
CatalystK₂CO₃/NaH

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology:

  • HPLC-MS: Quantify impurities using reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid .
  • ¹H/¹³C NMR: Assign methoxybenzyl (δ 3.7–3.9 ppm) and pyrrolidine (δ 2.5–3.2 ppm) proton environments; confirm hydrochloride salt formation via chloride ion detection .
  • XRD: Resolve crystalline structure discrepancies (e.g., polymorphism) observed in analogs like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride .

Q. What safety protocols are critical when handling this compound?

  • Guidelines:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact, as recommended for structurally related arylcyclohexylamine hydrochlorides .
  • Waste Management: Segregate organic waste containing pyrrolidine derivatives and neutralize acidic residues before disposal .
  • Emergency Response: For accidental inhalation, administer oxygen and seek medical attention immediately .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in novel reaction environments?

  • Methodology:

  • Reaction Design: Use density functional theory (DFT) to calculate activation energies for methoxybenzyloxy group substitutions under varying pH conditions .
  • Solvent Effects: Apply molecular dynamics (MD) simulations to model solvation shells in polar aprotic solvents (e.g., DMSO) and correlate with experimental kinetics .
    • Data Contradiction Example:
  • Computational models may overestimate steric hindrance in bulky analogs; validate with experimental kinetic data .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodology:

  • Step 1: Perform 2D NMR (COSY, NOESY) to differentiate diastereomeric impurities from conformational isomers .
  • Step 2: Compare with reference spectra of structurally related compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride) to identify anomalous peaks .
    • Case Study:
  • Discrepancies in aromatic proton splitting patterns may arise from residual solvents; use deuterated solvents and drying agents to mitigate .

Q. What strategies are effective for designing bioisosteric analogs of this compound?

  • Methodology:

  • Core Modifications: Replace the methoxy group with halogenated (e.g., 3-fluorobenzyl) or bulky substituents (e.g., 3-tert-butylbenzyl) to alter pharmacokinetics .
  • Salt Forms: Test alternative counterions (e.g., sulfate, citrate) to improve solubility, referencing pyridoxal hydrochloride analogs .
    • Data Table:
AnalogBioactivity (IC₅₀)Solubility (mg/mL)Reference
3-Fluorobenzyl variant12 nM0.8
Sulfate salt18 nM2.4

Q. How can membrane separation technologies optimize purification of this compound?

  • Methodology:

  • Nanofiltration: Use polyamide membranes (MWCO: 200–300 Da) to separate low-molecular-weight byproducts (e.g., unreacted pyrrolidine) .
  • Crystallization Control: Adjust pH to 4–5 to precipitate the hydrochloride salt while retaining hydrophilic impurities in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride
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3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride

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